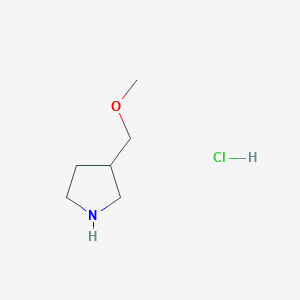![molecular formula C17H27NO B1388789 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine CAS No. 946715-89-5](/img/structure/B1388789.png)
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine
Descripción general
Descripción
3-(2-[4-(tert-Butyl)phenoxy]ethyl)piperidine, otherwise known as 3-PEP, is an organic compound used in a variety of scientific applications. It is a four-membered cyclic amine, with a molecular formula of C12H21NO and a molecular weight of 191.3 g/mol. It is a colorless liquid at room temperature, with a boiling point of 146°C. 3-PEP is used as a reagent in chemical synthesis, as well as for its scientific research applications in biochemistry and physiology.
Mecanismo De Acción
3-PEP is believed to act as an agonist at the serotonin 5-HT2A receptor, where it binds to the receptor and activates it. This activation of the receptor is thought to be responsible for the physiological effects of 3-PEP, such as increased arousal and alertness.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PEP are not fully understood, but it is believed to act as an agonist at the serotonin 5-HT2A receptor. This activation of the receptor is thought to be responsible for the physiological effects of 3-PEP, such as increased arousal and alertness, as well as increased energy and focus. Additionally, 3-PEP has been shown to have antidepressant and anxiolytic effects, as well as to modulate the activity of the dopamine and glutamate systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-PEP in laboratory experiments include its low cost and easy availability, as well as its ability to be synthesized using a variety of methods. Additionally, its ability to act as an agonist at the serotonin 5-HT2A receptor makes it a useful tool for studying the effects of various drugs on the body. The main limitation of 3-PEP is that its effects on the body are not fully understood, and more research is needed to determine its exact mechanism of action.
Direcciones Futuras
The future directions for 3-PEP research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to determine the exact mechanism of action of 3-PEP and the precise effects it has on the body. Additionally, further research is needed to investigate the potential side effects of 3-PEP, as well as its potential interactions with other drugs. Finally, further research is needed to investigate the potential therapeutic applications of 3-PEP, such as its potential use as an antidepressant or anxiolytic.
Aplicaciones Científicas De Investigación
3-PEP is used in a variety of scientific research applications, including biochemistry and physiology. In biochemistry, it is used as a reagent in chemical synthesis, as well as for its scientific research applications in biochemistry and physiology. In physiology, it has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-17(2,3)15-6-8-16(9-7-15)19-12-10-14-5-4-11-18-13-14/h6-9,14,18H,4-5,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZONYLGJBZSYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride](/img/structure/B1388729.png)